

Strategic Building Block Profile: 2-Fluoro-5-hydroxy-3-methoxypyridine

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Compound of Interest

Compound Name: 2-Fluoro-5-hydroxy-3-methoxypyridine

CAS No.: 1227511-69-4

Cat. No.: B1446512

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Technical Guide for Medicinal Chemistry & Drug Design

Executive Summary

2-Fluoro-5-hydroxy-3-methoxypyridine (CAS: 1227511-69-4) represents a highly specialized, tri-functionalized heterocyclic scaffold.^{[1][2]} Unlike generic pyridine building blocks, this molecule offers a pre-installed "push-pull" electronic architecture that significantly streamlines the synthesis of complex pharmaceutical active ingredients (APIs). Its utility is defined by the orthogonal reactivity of its three substituents: the nucleophile-labile 2-fluoro group, the modifiable 5-hydroxy handle, and the solubilizing 3-methoxy moiety. This guide details its application in Fragment-Based Drug Discovery (FBDD), specifically for kinase inhibitors and PROTAC linker design.

Chemical Profile & Electronic Architecture

To effectively utilize this scaffold, researchers must understand the electronic interplay between the substituents.

Feature	Position	Electronic Effect	Synthetic Utility
Fluorine	C2 ()	Strong -withdrawing (-I)	Activates C2 for displacement by amines/thiols.
Methoxy	C3 ()	-donating (+M), -withdrawing	Steric shield; increases solubility; potential H-bond acceptor.
Hydroxyl	C5 ()	Strong -donating (+M)	Nucleophilic handle for O-alkylation; can be activated (triflate) for cross-coupling.
Pyridine N	N1	Electron-withdrawing	Directs nucleophiles to C2; enables H-bonding in the active site.

Structural Advantage: The 2-fluoro-3-methoxy motif creates a "privileged" pocket interaction profile often seen in Type I/II kinase inhibitors, while the 5-hydroxy group allows for the extension of the molecule into solvent-exposed regions (e.g., for solubilizing tails or PROTAC E3 ligase recruitment).

Synthetic Utility & Reaction Modules

The core value of **2-Fluoro-5-hydroxy-3-methoxypyridine** lies in its ability to undergo Orthogonal Functionalization. The following protocols describe the primary workflows.

Module A:

Diversification (The "Head" Strategy)

The C2-fluorine is highly activated due to the adjacent pyridine nitrogen. This allows for the rapid introduction of amine-based pharmacophores without transition metal catalysis.

- Target Class: Kinase Hinge Binders, GPCR Ligands.
- Protocol:
 - Dissolve **2-Fluoro-5-hydroxy-3-methoxypyridine** (1.0 eq) in anhydrous DMSO or NMP.
 - Add the amine nucleophile (1.2 eq) and an inorganic base (CsCO or DIPEA, 2.0 eq).
 - Heat to 80–100°C for 4–6 hours.
 - Critical Control: Monitor by LC-MS. The 5-OH is acidic; if using a strong base (NaH), protect the OH first (e.g., TBS or MOM) to prevent phenoxide formation which deactivates the ring toward

Module B: O-Alkylation/Arylation (The "Tail" Strategy)

The 5-hydroxyl group is the vector for improving ADME properties (solubility, permeability).

- Target Class: PROTAC Linker Attachment, Solubilizing Ether Chains.
- Protocol (Mitsunobu Reaction):
 - Combine scaffold (1.0 eq), Primary Alcohol (R-CH OH, 1.2 eq), and PPh (1.5 eq) in THF.
 - Cool to 0°C. Dropwise add DIAD or DEAD (1.5 eq).
 - Stir at RT for 12 hours.
 - Mechanism: This retains the 2-Fluoro group for later substitution, demonstrating orthogonality.

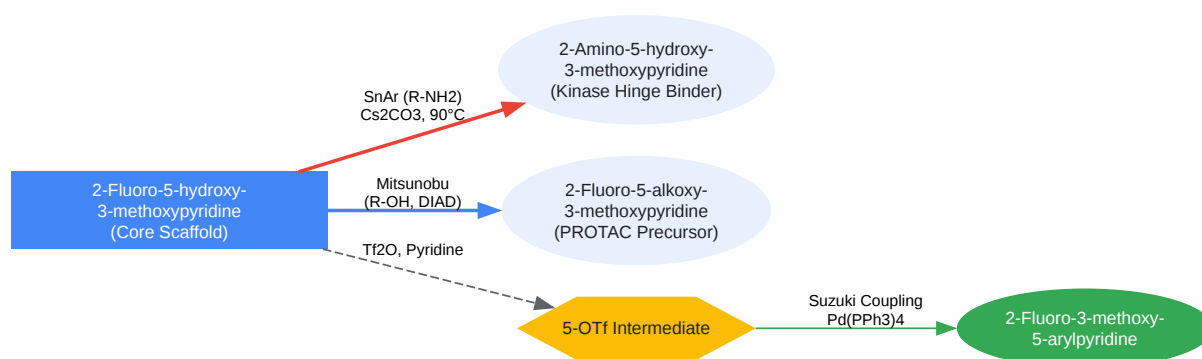
Module C: C5-Activation for Cross-Coupling

Converting the 5-OH to a triflate (OTf) opens access to Suzuki-Miyaura or Buchwald-Hartwig couplings, replacing the oxygen entirely.

- Reagent: Triflic anhydride (Tf₂O) + Pyridine in DCM at -78°C.
- Outcome: Yields 2-Fluoro-3-methoxy-5-(trifluoromethanesulfonyloxy)pyridine, a potent electrophile for Pd-catalyzed reactions.

Visualization: Synthetic Pathway Map

The following diagram illustrates the divergent synthesis pathways starting from the core scaffold.



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Caption: Divergent synthesis map showing the three primary functionalization vectors: Nucleophilic aromatic substitution (Red), Etherification (Blue), and Metal-catalyzed coupling (Green).

Therapeutic Applications & Case Context

A. Kinase Inhibitors (Oncology)

The 2-amino-3-methoxypyridine motif is a known pharmacophore in TRK (Tropomyosin receptor kinase) and ALK (Anaplastic lymphoma kinase) inhibitors.

- Mechanism: The pyridine nitrogen (N1) and the exocyclic amine (at C2) form a bidentate H-bond donor/acceptor pair with the kinase hinge region (e.g., Met residue).
- Role of 3-OMe: It induces a conformational twist or fills a small hydrophobic pocket (gatekeeper region), improving selectivity over other kinases.
- Role of 5-OH: Used to attach solvent-exposed tails that improve oral bioavailability.

B. PROTAC Development

In Proteolysis Targeting Chimeras (PROTACs), the "warhead" (ligand for the target protein) must be attached to a linker.

- Application: This scaffold serves as the Warhead Connector.
 - Step 1: The 2-fluoro group is displaced by the target-binding motif.
 - Step 2: The 5-hydroxy group is alkylated with a PEG-linker connected to an E3 ligase ligand (e.g., Thalidomide or VHL ligand).
 - Benefit: The rigidity of the pyridine ring reduces the entropic penalty of binding compared to flexible aliphatic chains.

Experimental Protocol: Self-Validating Synthesis

Objective: Synthesis of a 5-alkoxy-2-aminopyridine derivative (Model Compound).

Step 1: Protection/Alkylation (Self-Validating Checkpoint)

- Setup: Charge a flask with **2-Fluoro-5-hydroxy-3-methoxypyridine** (1.0 g, 6.99 mmol), K₂CO₃ (1.93 g, 14.0 mmol), and DMF (10 mL).
- Addition: Add Benzyl bromide (1.2 eq) as a model electrophile. Stir at RT for 3 h.

- Validation: Take an aliquot for TLC (Hex:EtOAc 3:1). The starting material (polar, UV active) should disappear, replaced by a less polar spot (O-benzyl product).
 - Note: If the reaction is sluggish, add catalytic KI.

Step 2:

Displacement

- Setup: To the crude mixture (or isolated intermediate), add Morpholine (2.0 eq).
- Reaction: Heat to 90°C for 4 hours.
- Validation: LC-MS should show a mass shift corresponding to the loss of Fluorine (-19 Da) and gain of Morpholine (+86 Da).
 - Mass Calc: Product MW = (Start MW - 19) + 86.
- Workup: Dilute with water, extract with EtOAc. The product is the organic layer.

References

- National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 45079809, 2-Fluoro-3-methoxypyridine. Retrieved from [[Link](#)]
 - Context: Provides physicochemical data and safety profiles for the core 2-fluoro-3-methoxy scaffold.
- Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. *Journal of Medicinal Chemistry*, 61(14), 5822–5880.
- Blair, J. A., et al. (2019). Structure-Based Design of 2-Aminopyridine-Based Kinase Inhibitors. *ACS Medicinal Chemistry Letters*, 10(6), 923-929. Context: Establishes the utility of the 2-amino-3-alkoxypyridine motif in kinase hinge binding (H-bond donor/acceptor logic).
- Combi-Blocks Inc. Product Datasheet: **2-Fluoro-5-hydroxy-3-methoxypyridine** (CAS 1227511-69-4). [[1](#)][[2](#)]
 - Context: Commercial availability and purity specifications for the specific building block. [[3](#)]

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Sources

- 1. 1227511-69-4 · 2-Fluoro-5-hydroxy-3-methoxypyridine · 2-Fluoro-5-hydroxy-3-methoxypyridine [【詳細情報】](#) | 試薬-富士フイルム和光純薬 [labchem-wako.fujifilm.com]
- 2. Fluorinated Building Blocks & Fluorinating Reagents Suppliers | Apollo [store.apolloscientific.co.uk]
- 3. calpaclab.com [calpaclab.com]
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